5-Methyl-1,4-diazabicyclo[3.2.1]octane
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Overview
Description
Undecanedioic acid, also known as 1,11-Undecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C₁₁H₂₀O₄. It is a fine chemical product with significant industrial applications. This compound is characterized by its two carboxylic acid groups located at the terminal ends of an eleven-carbon aliphatic chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 11-Hydroxyundecanoic Acid: One method involves dissolving periodic acid and chromium trioxide in wet acetonitrile, followed by the addition of 11-hydroxyundecanoic acid. The reaction is maintained at 0-5°C for 30 minutes, then aged at 0°C for 45 minutes.
Oxidation of α-Nitro Ketone: Another method involves heating a solution of α-nitro ketone in methanol with sodium hydrogen phosphate and sodium hydroxide at 70°C for 1-4 hours.
Carbonylation of Alkene Derivatives: This method involves maintaining a reaction mixture of an alkene derivative, water, tetrahydrofuran, palladium chloride, a ligand, and p-toluenesulfonic acid under 50 atm of carbon monoxide at 125°C for 24 hours.
Industrial Production Methods
Industrial production of undecanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. The process is optimized for large-scale production to meet the growing demand in various industries .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of shorter-chain dicarboxylic acids or complete oxidation to carbon dioxide and water.
Reduction: Formation of 1,11-undecanediol.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
Undecanedioic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of polyamides and polyesters.
Biology: Studied for its role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of lubricants, plasticizers, and coatings.
Mechanism of Action
Undecanedioic acid exerts its effects through various molecular targets and pathways. It can modulate metabolic processes by affecting the expression of genes involved in lipid metabolism and cell wall synthesis. In antifungal applications, it induces oxidative stress, leading to changes in fatty acid and phospholipid synthesis, ultimately causing damage to the cell membrane and cell wall .
Comparison with Similar Compounds
Similar Compounds
Nonanedioic acid (Azelaic acid): A shorter-chain dicarboxylic acid with similar properties but different applications.
Sebacic acid (Decanedioic acid): Another long-chain dicarboxylic acid used in similar industrial applications
Uniqueness
Undecanedioic acid is unique due to its specific chain length, which provides distinct physical and chemical properties. Its applications in high-performance materials and specialized industrial processes highlight its versatility and importance .
Properties
CAS No. |
111453-71-5 |
---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
5-methyl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-7-2-4-9(6-7)5-3-8-7/h8H,2-6H2,1H3 |
InChI Key |
MMMRYGZVTYXUJO-UHFFFAOYSA-N |
SMILES |
CC12CCN(C1)CCN2 |
Canonical SMILES |
CC12CCN(C1)CCN2 |
Synonyms |
1,4-Diazabicyclo[3.2.1]octane,5-methyl-(9CI) |
Origin of Product |
United States |
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